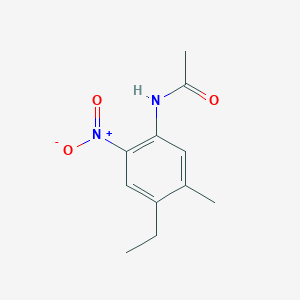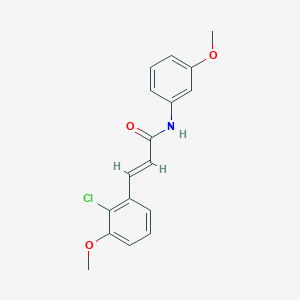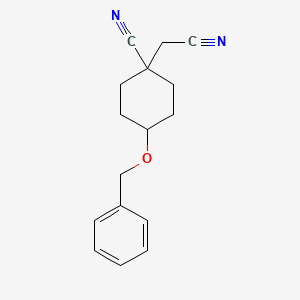
N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the Methoxyethoxy Group: This step involves the reaction of the intermediate with 2-methoxyethanol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of benzimidazole derivatives with reduced functional groups.
Substitution: Formation of substituted benzimidazole compounds with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The bromine atom and methoxyethoxy group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1H-benzimidazol-2-yl)-5-chloro-2-(2-methoxyethoxy)benzamide
- N-(1H-benzimidazol-2-yl)-5-fluoro-2-(2-methoxyethoxy)benzamide
- N-(1H-benzimidazol-2-yl)-5-iodo-2-(2-methoxyethoxy)benzamide
Uniqueness
N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets. This can result in enhanced potency and efficacy compared to similar compounds with different halogen atoms.
Propriétés
Formule moléculaire |
C17H16BrN3O3 |
|---|---|
Poids moléculaire |
390.2 g/mol |
Nom IUPAC |
N-(1H-benzimidazol-2-yl)-5-bromo-2-(2-methoxyethoxy)benzamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-23-8-9-24-15-7-6-11(18)10-12(15)16(22)21-17-19-13-4-2-3-5-14(13)20-17/h2-7,10H,8-9H2,1H3,(H2,19,20,21,22) |
Clé InChI |
UDVOOTTZWTXBRJ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C=C1)Br)C(=O)NC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



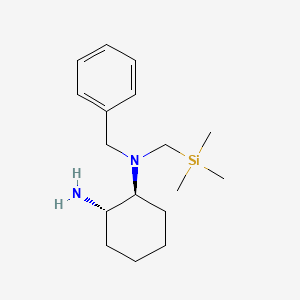

![1-[5-(3,4-Dimethylcyclohex-3-en-1-yl)pentan-2-yl]-4-methylbenzene](/img/structure/B11940470.png)
![4-Methylbenzenesulfonic acid;(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) carbamimidothioate](/img/structure/B11940471.png)
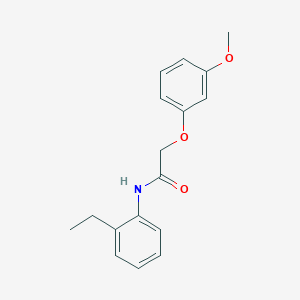

![(3-Aminobenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11940494.png)
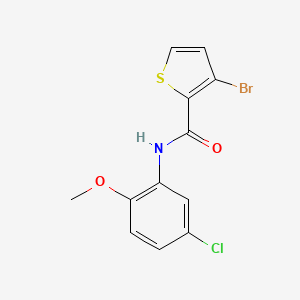
![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)
